molecular formula C15H8ClF3N2O2 B5867765 N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide

Cat. No. B5867765
M. Wt: 340.68 g/mol
InChI Key: VPUCBWPKVAHWIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide (CTA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTA is a white crystalline solid that is soluble in organic solvents and is known for its unique properties, including its ability to inhibit the activity of certain enzymes.

Scientific Research Applications

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrases, which are important in various physiological processes. N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide has also been reported to exhibit anticonvulsant, anti-inflammatory, and anticancer properties.

Mechanism of Action

The mechanism of action of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as carbonic anhydrases. Carbonic anhydrases are involved in many physiological processes, including acid-base balance, respiration, and bone resorption. Inhibition of carbonic anhydrases can lead to a variety of physiological effects, including decreased acid secretion in the stomach, decreased intraocular pressure, and decreased bone resorption.
Biochemical and Physiological Effects
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide has been shown to exhibit a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide inhibits the activity of carbonic anhydrases, which can lead to decreased acid secretion in the stomach, decreased intraocular pressure, and decreased bone resorption. N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide has also been reported to exhibit anticonvulsant, anti-inflammatory, and anticancer properties. However, the exact mechanisms underlying these effects are not fully understood and require further investigation.

Advantages and Limitations for Lab Experiments

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide has several advantages for use in lab experiments. It is a stable and easily synthesized compound that is soluble in organic solvents. N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide has been extensively studied for its potential applications in various fields, and its mechanism of action has been partially elucidated. However, N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide also has some limitations. Its mechanism of action is not fully understood, and its effects on human physiology are not well characterized. Further research is needed to fully understand the potential applications and limitations of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide.

Future Directions

There are several future directions for research on N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrases. Another area of interest is the investigation of the potential anticancer properties of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide and its derivatives. Additionally, the effects of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide on human physiology need to be further characterized to determine its potential as a therapeutic agent. Overall, N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide is a promising compound with potential applications in various fields, and further research is needed to fully understand its properties and potential.

Synthesis Methods

The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide involves the reaction of 5-chloro-2-aminobenzoxazole with 3-bromoaniline in the presence of a base, followed by the reaction of the resulting product with trifluoroacetic anhydride. The final product is obtained by recrystallization from a suitable solvent. The purity and yield of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide can be improved by using different solvents and purification methods.

properties

IUPAC Name

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF3N2O2/c16-9-4-5-12-11(7-9)21-13(23-12)8-2-1-3-10(6-8)20-14(22)15(17,18)19/h1-7H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUCBWPKVAHWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(F)(F)F)C2=NC3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.